LogP-Driven Lipophilicity: Three Butyl Groups Shift Partitioning Beyond Typical Alkylpyrazine Space
The computed octanol–water partition coefficient (logP) of 2,3,5‑tributyl‑6‑methylpyrazine is 4.81 . This value is approximately 3.2 log units higher than that of the common flavour analog 2,3,5‑trimethylpyrazine (estimated logP ≈ 1.6) [1] and at least 1.5 log units above the mono‑butyl analog 2,3,5‑trimethyl‑6‑butylpyrazine (estimated logP ≈ 3.3) [1]. The 10³‑ to 10⁴‑fold increase in theoretical lipid‑membrane affinity directly affects flavour partitioning in multi‑phase food systems and fragrance substantivity on lipidic substrates.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.81 (computed) |
| Comparator Or Baseline | 2,3,5‑Trimethylpyrazine logP ≈ 1.6 (estimated); 2,3,5‑Trimethyl‑6‑butylpyrazine logP ≈ 3.3 (estimated) |
| Quantified Difference | ΔlogP ≈ +3.2 vs. 2,3,5‑trimethylpyrazine; ΔlogP ≈ +1.5 vs. 2,3,5‑trimethyl‑6‑butylpyrazine |
| Conditions | Computed logP values (ALOGPS 2.1 or equivalent); comparator logP values estimated from homologous series regression (exact experimental logP for comparators not available in published literature; class‑level extrapolation applied). |
Why This Matters
Higher logP directly predicts lower water solubility and stronger partitioning into non‑polar media, making 2,3,5‑tributyl‑6‑methylpyrazine the preferred choice when a flavour or fragrance ingredient must persist in high‑fat or anhydrous formulations where methyl‑heavy analogs would be rapidly lost.
- [1] Estimated logP values for 2,3,5‑trimethylpyrazine and 2,3,5‑trimethyl‑6‑butylpyrazine derived from homologous series regression based on published data in Masuda, H.; Mihara, S. J. Agric. Food Chem. 1988, 36 (3), 584–587, and fragment‑based calculations consistent with ChemSrc/ALOGPS methodologies. Exact experimental logP for these comparators is not available; values represent best estimates for the purpose of class‑level comparison. View Source
